molecular formula C9H9NO2 B3053609 (R)-5-phenyloxazolidin-2-one CAS No. 54705-41-8

(R)-5-phenyloxazolidin-2-one

Cat. No.: B3053609
CAS No.: 54705-41-8
M. Wt: 163.17 g/mol
InChI Key: ARILQDNHZGKJBK-QMMMGPOBSA-N
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Description

®-5-Phenyloxazolidin-2-one is a chiral oxazolidinone derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its unique structure, featuring a five-membered oxazolidinone ring with a phenyl group, makes it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of ®-5-phenyloxazolidin-2-one can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-5-Phenyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

®-5-Phenyloxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: ®-5-Phenyloxazolidin-2-one derivatives have shown potential as antimicrobial agents, particularly against resistant bacterial strains.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals, where chiral purity is crucial for efficacy and safety.

Mechanism of Action

The mechanism of action of ®-5-phenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereochemical control in various reactions. This stereocontrol is achieved through non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the oxazolidinone ring and the substrate. The resulting diastereomeric intermediates can be selectively transformed into enantiomerically pure products.

Comparison with Similar Compounds

  • (S)-5-Phenyloxazolidin-2-one
  • ®-4-Benzyl-2-oxazolidinone
  • (S)-4-Benzyl-2-oxazolidinone

Comparison: Compared to its analogs, ®-5-phenyloxazolidin-2-one offers unique advantages in terms of stereocontrol and reactivity. Its phenyl group provides additional steric and electronic effects, enhancing its ability to induce chirality in substrates. Additionally, the specific configuration of the oxazolidinone ring in ®-5-phenyloxazolidin-2-one allows for more efficient and selective transformations in asymmetric synthesis.

Properties

IUPAC Name

(5R)-5-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARILQDNHZGKJBK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469462
Record name (R)-5-phenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54705-41-8
Record name (R)-5-phenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosgene (6.0 mL of a 1.93 M solution in toluene (PhCH3), 12.0 mmol) was added to a solution of 2-hydroxy-1-phenethylamine (1.18 g, 8.60 mmol) in PhCH3 (100 mL) at 0° C. followed by the dropwise additon of Et3N (1.80 mL, 13.0 mmol). The reaction mixture was warmed to room temperature over 48 h and poured into EtOAc (ca. 200 mL). The layers were separated and the aqueous was extracted with EtOAc (1×50 mL). The combined organics were washed with saturated aqueous NaCl (1×100 mL), dried (Na2SO4) and concentrated under reduced pressure to give 5-phenyl-2-oxazolidinone (1.05 g) as a solid in 75% yield. (1H NMR, 300 MHz) d 7.39 (comp, 5H), 5.69 (br s, 1H), 5.63 (dd, 1H, J=8.4, 8.1 Hz), 3.99 (dd, 1H, J=8.4, 8.1 Hz), 3.55 (dd, 1H, J=8.4, 8.1 Hz). LRMS 181 (M+NH4), 164 (M+H).
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2-hydroxy-1-phenethylamine
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1.18 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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